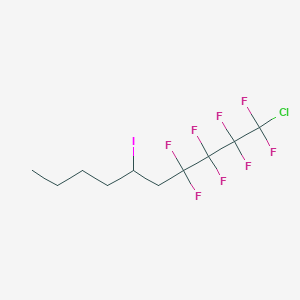
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane is a halogenated hydrocarbon. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, which contribute to its unique chemical properties. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane typically involves the halogenation of a suitable hydrocarbon precursor. One common method is the fluorination of a decane derivative, followed by chlorination and iodination under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the selective introduction of halogen atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain optimal reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different hydrocarbon derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of new functional groups or the cleavage of carbon-halogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hydrocarbons, while reduction and oxidation can produce different hydrocarbon derivatives and functionalized compounds.
Scientific Research Applications
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane involves its interaction with various molecular targets and pathways. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane can be compared with other halogenated hydrocarbons, such as:
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but with a shorter carbon chain.
Octafluoro-1,4-diiodobutane: Contains two iodine atoms and is used in different applications.
1-Chloro-1,2,2,2-tetrafluoroethane: A simpler compound with fewer halogen atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms and carbon chain length, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
103148-11-4 |
|---|---|
Molecular Formula |
C10H12ClF8I |
Molecular Weight |
446.54 g/mol |
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane |
InChI |
InChI=1S/C10H12ClF8I/c1-2-3-4-6(20)5-7(12,13)8(14,15)9(16,17)10(11,18)19/h6H,2-5H2,1H3 |
InChI Key |
WISZBFHHOLUJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















